molecular formula C7H19Cl2N3O B2527559 4-(3-Hydrazinylpropyl)morpholine dihydrochloride CAS No. 1185292-74-3

4-(3-Hydrazinylpropyl)morpholine dihydrochloride

Cat. No.: B2527559
CAS No.: 1185292-74-3
M. Wt: 232.15
InChI Key: KFWMZJPNEZPPJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride involves the reaction of morpholine with 3-chloropropylhydrazine in the presence of a suitable solvent and catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydrazinylpropyl)morpholine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydrazinylpropyl)morpholine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminopropyl)morpholine
  • 4-(3-Hydroxypropyl)morpholine
  • 4-(3-Methylpropyl)morpholine

Comparison

4-(3-Hydrazinylpropyl)morpholine dihydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological properties. Compared to similar compounds, it exhibits higher nucleophilicity and the ability to form stable complexes with metal ions. These properties make it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

3-morpholin-4-ylpropylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.2ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;/h9H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWMZJPNEZPPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-74-3
Record name 4-(3-hydrazinylpropyl)morpholine dihydrochloride
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